molecular formula C11H11ClN2O3 B1273812 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole CAS No. 886360-94-7

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole

Cat. No.: B1273812
CAS No.: 886360-94-7
M. Wt: 254.67 g/mol
InChI Key: LQMKZPJGVVIHSZ-UHFFFAOYSA-N
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Description

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is an organic compound with the molecular formula C11H11ClN2O3. It is a member of the benzoxazole family, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a butyl group at the second position, a chlorine atom at the fifth position, and a nitro group at the sixth position on the benzoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole typically involves the following steps:

    Nitration: The starting material, 2-butyl-1,3-benzoxazole, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the sixth position.

    Chlorination: The nitrated product is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fifth position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration and chlorination steps.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Amines, thiols, alkoxides in the presence of a base or under heating.

Major Products Formed

    Reduction: 2-Butyl-5-chloro-6-amino-1,3-benzoxazole.

    Substitution: Various substituted benzoxazoles depending on the nucleophile used.

Scientific Research Applications

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Butyl-5-chloro-6-nitro-1,3-benzoxazole depends on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom and the benzoxazole ring contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-6-nitro-1,3-benzoxazole
  • 2-Butyl-5-chloro-1,3-benzoxazole
  • 2-Butyl-5-nitro-1,3-benzoxazole

Uniqueness

2-Butyl-5-chloro-6-nitro-1,3-benzoxazole is unique due to the presence of both a chlorine atom and a nitro group on the benzoxazole ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-butyl-5-chloro-6-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O3/c1-2-3-4-11-13-8-5-7(12)9(14(15)16)6-10(8)17-11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMKZPJGVVIHSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=CC(=C(C=C2O1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292908
Record name 2-Butyl-5-chloro-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886360-94-7
Record name 2-Butyl-5-chloro-6-nitrobenzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886360-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-5-chloro-6-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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